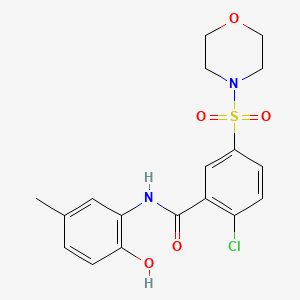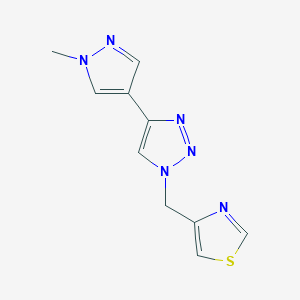
2-chloro-N-(2-hydroxy-5-methylphenyl)-5-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including:
Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the morpholine-4-sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Hydroxylation and methylation: These functional groups can be introduced using hydroxylating and methylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can be used in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular targets: Enzymes, receptors, or proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-HYDROXY-5-METHYLPHENYL)BENZAMIDE: Lacks the chloro and morpholine-4-sulfonyl groups.
2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)BENZAMIDE: Lacks the morpholine-4-sulfonyl group.
Uniqueness
The presence of the morpholine-4-sulfonyl group and the chloro group in 2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE might confer unique chemical properties, such as increased solubility or specific reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H19ClN2O5S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxy-5-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19ClN2O5S/c1-12-2-5-17(22)16(10-12)20-18(23)14-11-13(3-4-15(14)19)27(24,25)21-6-8-26-9-7-21/h2-5,10-11,22H,6-9H2,1H3,(H,20,23) |
InChI Key |
AQIIATIJIJPQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060246.png)
![3-(3,5-Dimethoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060253.png)
![3-(2,5-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060257.png)
![6-chloro-4-methyl-11-[methyl(propyl)amino]-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one](/img/structure/B11060271.png)
![4-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11060281.png)

![3-{[1-(Phenylsulfonyl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11060299.png)
![5-(Furan-2-yl)-7,11,12-trimethyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0(2,6)]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B11060301.png)
![6-(3,4-Difluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060314.png)
![2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11060318.png)
![3-(3,5-Dimethoxyphenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060334.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11060341.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B11060346.png)
